4-iodo-1-(prop-2-yn-1-yl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1-prop-2-ynylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2/c1-2-3-9-5-6(7)4-8-9/h1,4-5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNMQPUJDJAVFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C=N1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Chemical Reactivity and Transformational Chemistry
Reactivity of the Iodine Substituent
The carbon-iodine bond at the C4 position of the pyrazole (B372694) ring is a key site for functionalization, primarily through metal-catalyzed cross-coupling reactions. The high polarizability and relatively low bond strength of the C-I bond make it an excellent substrate for oxidative addition to transition metal centers, initiating catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone in the functionalization of 4-iodopyrazoles, facilitating the creation of C-C bonds with high efficiency and selectivity.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon single bonds by reacting an organohalide with an organoboron compound. For 4-iodopyrazoles, this reaction enables the introduction of a diverse range of aryl and heteroaryl substituents at the C4 position. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. researchgate.net The base, commonly sodium carbonate or potassium phosphate, is crucial for the transmetalation step of the catalytic cycle. researchgate.netmdpi.com These reactions are often performed in a mixture of an organic solvent like 1,4-dioxane (B91453) and water to ensure solubility of both the organic and inorganic reagents. researchgate.net
The utility of this reaction has been demonstrated in the synthesis of various 4-arylpyrazole derivatives. researchgate.netmdpi.com The conditions are generally mild, tolerating a wide variety of functional groups on the boronic acid coupling partner.
Table 1: Examples of Suzuki-Miyaura Coupling with 4-Iodopyrazole (B32481) Derivatives Reaction conditions are generalized from typical literature procedures.
| 4-Iodopyrazole Substrate | Boronic Acid | Catalyst / Base | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|---|---|
| 1-Substituted-4-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1,4-Dioxane / H₂O | 90 °C | 1-Substituted-4-phenylpyrazole | Good to Excellent |
| 1-Substituted-4-iodopyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1,4-Dioxane / H₂O | 90 °C | 1-Substituted-4-(4-methoxyphenyl)pyrazole | Good to Excellent |
| 1-Substituted-4-iodopyrazole | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane / H₂O | 80-100 °C | 1-Substituted-4-(thiophen-3-yl)pyrazole | Good to Excellent |
The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. synarchive.comorganic-chemistry.org This reaction is paramount for introducing alkynyl moieties onto the pyrazole core, significantly expanding its synthetic potential. The process is traditionally catalyzed by a palladium complex in tandem with a copper(I) salt, typically copper(I) iodide (CuI), which acts as a co-catalyst. organic-chemistry.orgnih.gov An amine, such as triethylamine (B128534) or diethylamine, serves as both the base and, in some cases, the solvent. synarchive.com
This methodology allows for the coupling of 4-iodopyrazoles with a wide array of terminal alkynes, including those bearing aryl, alkyl, and silyl (B83357) groups. researchgate.net The reaction conditions are generally mild, proceeding at or slightly above room temperature. synarchive.com Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov
Table 2: Examples of Sonogashira Coupling with 4-Iodopyrazole Derivatives Reaction conditions are generalized from typical literature procedures.
| 4-Iodopyrazole Substrate | Terminal Alkyne | Catalyst / Co-catalyst / Base | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|---|---|
| 4-iodo-1-(prop-2-yn-1-yl)-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | THF or DMF | Room Temp. to 60 °C | 4-(Phenylethynyl)-1-(prop-2-yn-1-yl)-1H-pyrazole | High |
| This compound | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₂NH | Benzene or Toluene | Room Temp. | 4-((Trimethylsilyl)ethynyl)-1-(prop-2-yn-1-yl)-1H-pyrazole | High |
| This compound | Propargyl alcohol | Pd(OAc)₂ / Ligand / Base | DMF | 70 °C | 4-(3-Hydroxyprop-1-yn-1-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole | Good |
Copper-Catalyzed Coupling Reactions (e.g., 4-Alkoxylation)
Beyond palladium, copper-catalyzed reactions offer an alternative and sometimes complementary route for functionalizing the C4 position. A notable example is the direct C4-alkoxylation of 4-iodopyrazoles via a copper(I)-catalyzed coupling with alcohols. nih.govnih.gov This transformation, a variant of the Ullmann condensation, allows for the formation of valuable 4-alkoxypyrazole derivatives.
Detailed studies have identified optimal conditions for this reaction, employing copper(I) iodide (CuI) as the catalyst, a phenanthroline-based ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline, and a strong base like potassium t-butoxide. nih.govsemanticscholar.org The reaction is often accelerated by microwave irradiation, significantly reducing reaction times. nih.govnih.gov A key advantage of this method is its ability to use a wide range of primary, secondary, and even some cyclic alcohols as coupling partners. nih.gov
Table 3: Copper-Catalyzed 4-Alkoxylation of N-Substituted 4-Iodopyrazoles Data adapted from studies on various N-substituted 4-iodopyrazoles. nih.govsemanticscholar.org
| 4-Iodopyrazole Substrate | Alcohol | Catalyst / Ligand / Base | Conditions | Yield |
|---|---|---|---|---|
| N-Trityl-4-iodopyrazole | Allyl alcohol | CuI / 3,4,7,8-Me₄-Phen / tBuOK | 130 °C, 1h, MW | 66% |
| N-Trityl-4-iodopyrazole | Methanol | CuI / 3,4,7,8-Me₄-Phen / tBuOK | 130 °C, 1h, MW | 72% |
| N-Trityl-4-iodopyrazole | Ethanol | CuI / 3,4,7,8-Me₄-Phen / tBuOK | 130 °C, 1h, MW | 78% |
| N-Trityl-4-iodopyrazole | Isopropanol | CuI / 3,4,7,8-Me₄-Phen / tBuOK | 130 °C, 1h, MW | 65% |
| N-Trityl-4-iodopyrazole | Benzyl alcohol | CuI / 3,4,7,8-Me₄-Phen / tBuOK | 130 °C, 1h, MW | 63% |
| 1-Allyl-4-iodopyrazole | Allyl alcohol | CuI / 3,4,7,8-Me₄-Phen / tBuOK | 130 °C, 1h, MW | 55% |
Nucleophilic Substitution of the Iodide
Direct nucleophilic aromatic substitution (SₙAr) of the iodide on the pyrazole ring is a mechanistically distinct pathway from metal-catalyzed processes. The classical SₙAr mechanism involves a two-step addition-elimination sequence, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For this pathway to be viable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These EWGs are necessary to stabilize the buildup of negative charge in the dearomatized intermediate.
In the case of this compound, the pyrazole ring itself does not provide sufficient electron-withdrawing character to activate the C-I bond for facile SₙAr with common nucleophiles under standard conditions. nih.gov Consequently, attempts to displace the iodide with nucleophiles without a transition metal catalyst are generally unsuccessful. The substrate lacks the strong EWGs, such as nitro or cyano groups, that are typically required to lower the high kinetic barrier associated with the initial nucleophilic attack. libretexts.orgnih.gov Therefore, this transformation pathway is considered far less favorable and synthetically useful for this class of compounds compared to the highly efficient and versatile metal-catalyzed cross-coupling reactions.
Reactivity of the Propargyl Alkyne Moiety
The N-propargyl group provides a second, highly valuable site for chemical modification through reactions of its terminal alkyne. This functionality is a versatile building block for constructing more complex heterocyclic systems, particularly through cycloaddition reactions.
The most prominent reaction of the terminal alkyne is the Huisgen 1,3-dipolar cycloaddition, which forms the basis of "click chemistry". wikipedia.org Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is an exceptionally efficient and regiospecific reaction between a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. wikipedia.org This reaction is characterized by its mild conditions, high yields, and tolerance of a vast array of functional groups, making it a premier tool for molecular assembly in medicinal chemistry and materials science. nih.gov The N-propargyl pyrazole is an ideal substrate for CuAAC, allowing it to be readily conjugated to molecules bearing an azide group.
Another significant [3+2] cycloaddition involves the reaction of the alkyne with sydnones, which serve as cyclic azomethine imine dipoles. beilstein-journals.orgresearchgate.net This reaction, which can be performed thermally or under metal catalysis, results in the formation of a new, highly substituted pyrazole ring, offering a route to complex bi-heterocyclic structures. acs.org Furthermore, the propargyl group can participate in intramolecular cyclization reactions, often catalyzed by transition metals like gold, to generate fused-ring systems. acs.org
Reactivity of the Pyrazole Heterocycle
The pyrazole ring, while aromatic, possesses a unique reactivity pattern influenced by the two nitrogen atoms and the substituents at the C4 and N1 positions.
Electrophilic aromatic substitution (SEAr) on the pyrazole ring occurs most readily at the electron-rich C4 position. researchgate.net However, in this compound, this position is already blocked by the iodine atom. Therefore, further electrophilic substitution on the ring is significantly more difficult.
The regiochemical outcome of any forced substitution would be dictated by the directing effects of the existing substituents. organicchemistrytutor.com
N1-propargyl group: Alkyl groups are generally weakly activating and are ortho, para-directors. In the context of the pyrazole ring, this would direct an incoming electrophile to the C5 position.
C4-iodo group: Halogens are deactivating via their inductive effect but are ortho, para-directing due to resonance. uci.edu This would direct an incoming electrophile to the C3 and C5 positions.
The pyrazole ring contains two nitrogen atoms with distinct electronic properties. The N1 atom is pyrrole-like; its lone pair is part of the 6π aromatic system. In this specific molecule, N1 is already alkylated with the propargyl group, so its nucleophilicity is quenched.
The N2 atom is pyridine-like, with its lone pair located in an sp² hybrid orbital in the plane of the ring and not involved in the aromatic system. orientjchem.org This makes the N2 atom the primary nucleophilic and basic site in the molecule. nih.gov It can act as a Lewis base, coordinating to metal ions or getting protonated by acids. This nucleophilicity is a key feature in the coordination chemistry of N-substituted pyrazoles. nih.govscholaris.ca
Tautomerism is a significant feature of N-unsubstituted pyrazoles, where a proton can reside on either of the two ring nitrogen atoms. This process, known as annular prototropic tautomerism, results in a rapid equilibrium between two tautomeric forms (e.g., 3-methylpyrazole (B28129) and 5-methylpyrazole). nih.govnih.gov
However, in this compound, the N1 position is substituted with a propargyl group. This covalent bond prevents the migration of a proton between the nitrogen atoms. Consequently, the molecule is "locked" in a single tautomeric form, and annular tautomerism does not influence its reactivity.
Computational and Theoretical Investigations of Molecular and Electronic Structure
Quantum Chemical Topology and Non-Covalent Interaction (NCI) Analysis
No studies applying Quantum Theory of Atoms in Molecules (QTAIM) or NCI analysis to visualize and characterize the non-covalent interactions within 4-iodo-1-(prop-2-yn-1-yl)-1H-pyrazole were found.
Characterization of Intra- and Intermolecular Non-Covalent Interactions
The structure and packing of this compound in the solid state and its interactions in solution are governed by a variety of non-covalent interactions. Computational studies on related pyrazole (B372694) derivatives allow for a detailed characterization of these forces.
Intramolecular Interactions: The presence of the propargyl group attached to the N1 position of the pyrazole ring can lead to specific intramolecular interactions. One such potential interaction is a C-H···π interaction, where a hydrogen atom of the methylene (B1212753) bridge or the terminal alkyne C-H can interact with the π-system of the pyrazole ring. While specific computational data for the title compound is not available, studies on similar systems with flexible N-substituents suggest that such interactions can influence the preferred conformation of the side chain relative to the heterocyclic ring. researchgate.net
Intermolecular Interactions: In a condensed phase, several types of non-covalent interactions are expected to play a role in the supramolecular assembly of this compound.
π-π Stacking: The aromatic pyrazole rings can engage in π-π stacking interactions. Computational studies on pyrazole derivatives have shown that parallel-displaced stacking arrangements are often energetically favorable. researchgate.netacs.org For instance, in related iodinated pyrazole complexes, π-stacking with centroid-centroid distances around 3.586 Å has been observed. researchgate.net The presence of the iodine substituent can modulate the electron density of the ring, thereby influencing the strength and geometry of these stacking interactions. nih.gov
C-H···π Interactions: The hydrogen atoms on the pyrazole ring and the propargyl substituent can act as donors for C-H···π interactions with the π-face of adjacent pyrazole rings. nih.govresearchgate.netnih.gov Studies on 4-iodo-1H-pyrazole have identified C-H···π interactions with H···centroid distances of 2.72 Å and 3.29 Å. mdpi.com
Other Interactions: The terminal alkyne group can also participate in specific non-covalent interactions. Furthermore, the nitrogen atom at the 2-position of the pyrazole ring can act as a hydrogen bond acceptor in the presence of suitable donors. researchgate.net
The interplay of these various non-covalent forces, including van der Waals forces and dipole-dipole interactions, ultimately determines the crystal packing and solid-state architecture of the molecule. rsc.org Computational tools like Hirshfeld surface analysis and the Non-Covalent Interaction (NCI) index are valuable for visualizing and quantifying these complex interaction networks. nih.gov
A summary of typical non-covalent interaction energies observed in related molecular systems is presented in the table below.
| Interaction Type | Typical Energy Range (kcal/mol) | Key Features |
| π-π Stacking | 1 - 5 | Parallel-displaced or T-shaped arrangements |
| C-H···π | 0.5 - 2.5 | Interaction of a C-H bond with a π-system |
| Halogen Bonding | 1 - 10 | Directional interaction involving the iodine atom |
Role of Halogen Bonding in Molecular Recognition and Self-Assembly
The iodine atom at the 4-position of the pyrazole ring is a key feature of this compound, enabling it to participate in halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. rsc.org
Computational and experimental studies on 4-iodopyrazole (B32481) have demonstrated its capacity to form halogen bonds that are comparable in strength to those formed by simple alkyl halides like CH₃I. bris.ac.uknih.govaip.org The iodine atom in 4-iodopyrazole acts as a potent halogen bond donor. This property is crucial for its role in molecular recognition and crystal engineering, as it provides a directional and specific interaction for building supramolecular architectures. semanticscholar.org
The combination of a halogen bond donor (the iodine atom) and a hydrogen bond acceptor (the N2 atom of the pyrazole) makes 4-iodopyrazole derivatives valuable tools in supramolecular chemistry and for applications in biochemical structure determination. bris.ac.uknih.govaip.org In the context of this compound, the iodine atom can form halogen bonds with various acceptors, such as the π-system of the alkyne or pyrazole ring of a neighboring molecule, or with the lone pair of the N2-nitrogen atom.
The table below summarizes the calculated nuclear quadrupole coupling constants for the iodine atom in 4-iodopyrazole, which provide insight into the electronic environment and halogen bonding potential. bris.ac.uk
| Parameter | Experimental Value (MHz) | Calculated Value (MHz) |
| χaa(I) | -1549.95 | -1571.2 |
| χbb(I) - χcc(I) | -270.21 | -268.0 |
These values are indicative of a significant electric field gradient at the iodine nucleus, which is a prerequisite for strong halogen bonding.
Prediction of Tautomeric Equilibria and Conformational Preferences in Pyrazole Systems
While N-unsubstituted pyrazoles can exhibit annular tautomerism, the presence of the prop-2-yn-1-yl group at the N1 position of this compound precludes this type of isomerism. nih.govmdpi.com However, the molecule possesses conformational flexibility due to the rotation around the N1-C(methylene) single bond.
Computational methods, particularly Density Functional Theory (DFT), are well-suited for investigating the conformational preferences of such molecules. researchgate.netnih.gov The potential energy surface of this compound can be explored by systematically rotating the propargyl group relative to the pyrazole ring. These calculations can identify the global and local energy minima, corresponding to the most stable conformers, as well as the rotational barriers between them. nih.govmdpi.comchemistrysteps.com
For N-substituted heterocyclic systems, the conformational preferences are often dictated by a balance of steric effects and subtle non-covalent interactions, such as the intramolecular C-H···π interactions mentioned previously. researchgate.net Theoretical studies on related N-enoyl systems have shown that anti-s-cis structures can be significantly more stable (by ca. 6 kcal/mol) than other conformers. researchgate.net The relative energies of different conformers can be influenced by the solvent environment, which can be modeled computationally using continuum solvation models. researchgate.netunibo.it
The investigation of N-alkynyl azoles has shown that the electronic nature of the azole ring and the alkyne substituent can influence their reactivity and stability. nih.govnih.gov Computational analysis of the rotational barrier and the relative stability of different conformers of this compound would provide valuable insights into its dynamic behavior and how its shape influences its interactions with other molecules.
Below is a hypothetical table illustrating the kind of data that would be generated from a computational conformational analysis, showing the relative energies of different conformers defined by the dihedral angle between the pyrazole ring and the C-C triple bond of the propargyl group.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| A | 0 | 2.5 |
| B | 60 | 1.0 |
| C | 90 | 0.0 |
| D | 180 | 3.0 |
Note: The data in this table is illustrative and does not represent actual calculated values for this compound.
Coordination Chemistry and Supramolecular Assemblies
4-Iodo-1-(prop-2-yn-1-yl)-1H-pyrazole as a Ligand in Metal Complexes
As a ligand, this compound offers multiple sites for interaction with metal centers, suggesting its utility in designing complexes with diverse geometries and functionalities.
The chemical structure of this compound inherently directs its coordination behavior. With the N1 position of the pyrazole (B372694) ring occupied by the propargyl group, the primary coordination site for metal ions is the sp²-hybridized N2 "pyridine-like" nitrogen atom. semanticscholar.orgmdpi.com This mode of coordination is typical for N-substituted pyrazoles, which act as monodentate ligands. mdpi.com
The alkyne moiety (C≡C triple bond) in the propargyl tail presents a secondary, "softer" coordination site. This group can interact with transition metals in several ways:
π-Coordination: The alkyne can bind side-on to a metal center, forming a π-complex. This type of interaction is common with electron-rich, late transition metals.
Bridging Ligand: The alkyne can bridge two or more metal centers.
Ancillary Reactivity: The terminal alkyne can undergo metal-catalyzed reactions, such as oxidative coupling or cycloaddition reactions (e.g., "click" chemistry), to form more complex, multidentate ligands in situ.
The presence of both the "hard" pyrazole nitrogen and the "soft" alkyne allows the molecule to potentially act as a bidentate or bridging ligand, connecting different metal centers to form coordination polymers or discrete polynuclear complexes.
The synthesis of transition metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal (e.g., copper, silver, palladium, platinum) and reaction conditions would influence the final structure and coordination mode. dntb.gov.uanih.govmdpi.com For instance, reactions of various pyrazole-based ligands with copper(II) salts have been shown to yield trinuclear copper(II) pyrazolates. dnu.dp.ua The structural rigidity of the pyrazole ring is a valuable feature in coordination chemistry, providing predictability in the geometry of the resulting complexes. semanticscholar.org
While specific complexes of this compound are not detailed in the surveyed literature, the design principles follow from known pyrazole chemistry. The electronic properties of the ligand, influenced by the electron-withdrawing iodine atom, can tune the properties of the resulting metal complex, such as its catalytic activity or photophysical behavior. nih.govresearchgate.net
Supramolecular Architectures Directed by the Compound
In the solid state, molecules of this compound can self-assemble into ordered supramolecular structures through a combination of non-covalent interactions.
Unlike its parent compound, 4-iodo-1H-pyrazole, which forms extensive N-H···N hydrogen-bonded chains known as catemers, this compound lacks the acidic N-H proton. semanticscholar.orgmdpi.com Consequently, its hydrogen bonding capabilities are limited to weaker C-H···N and C-H···π interactions. The potential hydrogen bond donors and acceptors are outlined below.
| Potential Donor | Potential Acceptor | Interaction Type | Comment |
|---|---|---|---|
| Terminal Alkyne C-H | Pyrazole N2 | C-H···N | A directional, albeit weak, interaction that can influence crystal packing. |
| CH₂ group C-H | Pyrazole N2 | C-H···N | Another potential weak hydrogen bond. |
| Pyrazole C-H | Pyrazole N2 | C-H···N | Intra- or intermolecular interactions contributing to the overall structure. |
| Terminal Alkyne C-H | Pyrazole Ring (π-system) | C-H···π | Interaction where the acidic alkyne proton interacts with the electron cloud of a neighboring pyrazole ring. |
These weaker interactions would collectively guide the self-assembly of the molecules in the solid state, leading to distinct packing motifs.
A key feature for supramolecular assembly is the iodine atom at the C4 position of the pyrazole ring. The iodine atom acts as a potent halogen bond (XB) donor. This interaction occurs between the electrophilic region on the iodine atom (the σ-hole) and a Lewis basic site (a halogen bond acceptor) on an adjacent molecule. mdpi.com The strength of halogen bonding increases with the polarizability of the halogen, making iodine an excellent choice for designing robust supramolecular structures (I > Br > Cl > F). semanticscholar.orgju.edu.jo
In the crystal lattice of this compound, the iodine atom can form strong and directional C-I···N or C-I···π interactions. nih.govmdpi.com The pyrazole N2 atom of a neighboring molecule is an excellent XB acceptor. This C-I···N interaction could be a dominant feature in directing the crystal packing, potentially leading to the formation of linear chains or more complex networks. Studies on related 5-iodo-1-arylpyrazoles have demonstrated a wide variety of halogen bonds, including C–I⋯O, C–I⋯π, and C–I⋯N interactions, highlighting the versatility of the iodopyrazole scaffold in crystal engineering. mdpi.com
The ability of this compound to act as both a hydrogen bond acceptor (at N2) and a halogen bond donor (at iodine) makes it an ideal candidate for forming co-crystals. nih.gov By combining it with complementary molecules (co-formers) that are strong hydrogen or halogen bond donors/acceptors, it is possible to design multi-component crystalline solids with tailored properties.
For example, co-crystallization with a molecule containing a pyridine (B92270) ring could lead to a robust supramolecular synthon based on a C-I···N(pyridine) halogen bond. Similarly, co-crystallization with a molecule bearing a strong hydrogen bond donor, like a carboxylic acid, could result in a structure held together by O-H···N(pyrazole) hydrogen bonds. The interplay between these directional interactions provides a powerful tool for controlling solid-state architecture. While there are no specific reports on porous solids formed from this compound, the directional nature of halogen and hydrogen bonds, combined with the shape of the molecule, could potentially lead to the formation of porous networks capable of guest inclusion.
Advanced Research Applications in Chemical Sciences
Versatile Building Block for Complex Organic Synthesis
The presence of both an electrophilic carbon-iodine bond and a nucleophilic terminal alkyne in 4-iodo-1-(prop-2-yn-1-yl)-1H-pyrazole makes it an exceptionally useful intermediate for the synthesis of complex organic molecules. These reactive moieties can be selectively addressed under different reaction conditions, allowing for a stepwise and controlled construction of intricate molecular frameworks.
Design and Synthesis of Novel Polyheterocyclic Systems
The dual functionality of this compound serves as a powerful tool for the construction of novel polyheterocyclic systems. The iodo group is amenable to various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings, while the terminal alkyne of the propargyl group can participate in cycloaddition reactions, including the copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) and 1,3-dipolar cycloadditions. researchgate.net
One prominent application involves intramolecular cyclization reactions to form pyrazole-fused heterocycles. For instance, after a Sonogashira coupling at the 4-position to introduce another functional group, the propargyl group can undergo a subsequent intramolecular reaction to form a new heterocyclic ring fused to the pyrazole (B372694) core. Research has demonstrated the synthesis of pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netnih.govoxazoles from 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes through an intramolecular nitrile oxide cycloaddition (INOC) reaction, highlighting the utility of the propargyl group in forming fused systems. researchgate.net
Furthermore, the sequential application of cross-coupling and cyclization reactions allows for the iterative construction of polyheterocyclic compounds. digitellinc.com A general strategy involves a Sonogashira coupling of the 4-iodo-pyrazole with a functionalized alkyne, followed by an iodocyclization to generate a new iodo-substituted heterocycle, which can then be used in a subsequent coupling reaction. digitellinc.com This iterative approach enables the controlled assembly of multiple heterocyclic units.
| Reaction Type | Reactant | Resulting Heterocyclic System | Reference |
| Intramolecular Nitrile Oxide Cycloaddition | 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime | Pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netnih.govoxazole | researchgate.net |
| Sonogashira Coupling followed by Iodocyclization | This compound and a functionalized alkyne | Fused and linked polyheterocyclic compounds | digitellinc.com |
| Cyclocondensation | 5-aminopyrazole-4-carbaldehyde with various reagents | Pyrazolo[3,4-d]pyrimidines, Pyrazolo[3,4-d]pyridazines | researchgate.net |
Incorporation into Macrocyclic and Supramolecular Architectures
The distinct reactivity of the iodo and propargyl groups in this compound makes it an ideal building block for the synthesis of macrocycles and the construction of supramolecular assemblies. The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal reaction for the formation of 1,2,3-triazole linkages. This "click" reaction is widely employed in the synthesis of macrocycles due to its high yields and tolerance of a wide range of functional groups. mdpi.com
By designing appropriate bifunctional or polyfunctional azide-containing linkers, this compound can be readily incorporated into macrocyclic structures. The resulting macrocycles would feature pyrazole and triazole rings, which are known to act as coordinating ligands for metal ions, potentially leading to novel host-guest systems and sensors. Furthermore, the iodine atom on the pyrazole ring can be retained for post-macrocyclization functionalization, allowing for the attachment of other molecular components or the tuning of the macrocycle's electronic properties.
In the realm of supramolecular chemistry, the pyrazole moiety itself can participate in hydrogen bonding and π-π stacking interactions, driving the self-assembly of complex architectures. The presence of both a hydrogen bond donor (N-H in the parent pyrazole) and acceptor (the other nitrogen atom) allows for the formation of predictable supramolecular synthons.
Development of Highly Functionalized Organic Molecules
The orthogonal reactivity of the iodo and propargyl groups of this compound provides a platform for the synthesis of a diverse array of highly functionalized organic molecules. The C-I bond can be transformed into C-C, C-N, C-O, and C-S bonds through various transition metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with boronic acids, Stille coupling with organostannanes, and Buchwald-Hartwig amination with amines are all viable transformations. researchgate.net
Simultaneously, the terminal alkyne of the propargyl group can undergo a plethora of reactions. Besides the aforementioned click chemistry, it can participate in Sonogashira couplings with aryl or vinyl halides, hydrofunctionalization reactions (e.g., hydration, hydroamination), and various cycloaddition reactions. arkat-usa.org This dual reactivity allows for the introduction of a wide range of functional groups and molecular fragments onto the pyrazole scaffold.
For instance, a synthetic strategy could involve an initial Sonogashira coupling at the 4-position to introduce an aryl group, followed by a click reaction on the propargyl group to attach a fluorescent dye or a bioactive molecule. This approach allows for the modular synthesis of complex molecules with tailored properties.
| Functional Group | Reaction Type | Potential Modification |
| 4-Iodo | Suzuki Coupling | Introduction of aryl or heteroaryl groups |
| 4-Iodo | Buchwald-Hartwig Amination | Attachment of primary or secondary amines |
| Propargyl (Alkyne) | Click Chemistry (CuAAC) | Formation of a 1,2,3-triazole ring with an azide-containing molecule |
| Propargyl (Alkyne) | Hydroamination | Addition of an N-H bond across the triple bond |
Applications in Materials Science
The unique chemical features of this compound also make it a valuable precursor for the development of advanced materials with tailored properties. The ability to undergo polymerization and to be incorporated into extended networks is of particular interest in materials science.
Precursors for Functional Polymers and Coatings
The propargyl group of this compound can serve as a polymerizable unit. Alkyne-based polymerizations, such as those catalyzed by transition metals, can be employed to create polymers with a polyacetylene backbone. oup.com The resulting polymers would be highly conjugated and could exhibit interesting electronic and optical properties. The pyrazole and iodo substituents along the polymer chain would provide sites for further functionalization, allowing for the tuning of the polymer's solubility, processability, and material properties.
Furthermore, the terminal alkyne can participate in thiol-yne "click" reactions, which are highly efficient radical-mediated additions of thiols across the triple bond. This reaction can be used for the synthesis of cross-linked polymer networks or for the surface modification of materials to create functional coatings. For example, a surface could be functionalized with thiol groups and then exposed to this compound to create a pyrazole-coated surface. The iodine atoms on this surface could then be used for subsequent chemical modifications.
Development of Supramolecular Porous Organic Frameworks
Porous organic frameworks (POFs), including metal-organic frameworks (MOFs) and porous organic polymers (POPs), are a class of materials with high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, and catalysis. rsc.org Pyrazole-based ligands are frequently used in the construction of these frameworks due to the strong coordinating ability of the pyrazole nitrogen atoms with metal ions. researchgate.net
This compound is a promising candidate for the design of novel POFs. The pyrazole ring can act as a coordinating ligand for metal centers in MOFs. The bifunctional nature of the molecule allows for the formation of extended networks. For example, the iodo group could be converted to a carboxylic acid or another coordinating group, and then reacted with metal ions to form a MOF. The propargyl group could then be used for post-synthetic modification of the framework, allowing for the introduction of new functionalities within the pores.
In the context of POPs, the iodo and alkyne groups can be directly used in polymerization reactions to form the porous network. For instance, a Sonogashira-Hagihara cross-coupling polymerization between this compound and a di- or tri-alkyne comonomer could lead to the formation of a highly cross-linked, porous polymer. researchgate.net The resulting material would have a high density of pyrazole units, which could be beneficial for applications such as CO2 capture. researchgate.net
| Framework Type | Role of this compound | Potential Application |
| Metal-Organic Framework (MOF) | Ligand (pyrazole coordination), post-synthetic modification (alkyne) | Gas storage, catalysis |
| Porous Organic Polymer (POP) | Monomer in cross-coupling polymerization (iodo and alkyne) | CO2 capture, separation |
Tunable Scaffolds for Optical or Electronic Materials
The unique molecular architecture of this compound positions it as a highly promising, bifunctional building block for the synthesis of advanced optical and electronic materials. This pyrazole derivative incorporates two key reactive sites: a C-4 iodo substituent and an N-1 propargyl group. This dual functionality allows for orthogonal chemical modifications, enabling the precise construction of complex, high-performance organic materials. The pyrazole core itself contributes favorable electronic properties, thermal stability, and synthetic versatility to the resulting scaffolds.
The strategic placement of the iodo and propargyl groups allows for the directed synthesis of π-conjugated systems. The C-I bond is a well-established reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, which is a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms. This reaction is instrumental in the synthesis of conjugated polymers and oligomers, which are the cornerstone of many organic electronic devices.
Simultaneously, the terminal alkyne of the propargyl group is readily functionalized through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the introduction of a wide array of functional moieties or for polymerization, leading to materials with tailored properties. The ability to independently address these two reactive sites provides a modular approach to designing materials with precisely controlled electronic and photophysical characteristics.
The C4-iodo group on the pyrazole ring is a prime site for Sonogashira cross-coupling reactions, enabling the extension of π-conjugation by introducing aryl or vinyl substituents. This methodology is fundamental to the creation of pyrazole-containing conjugated polymers with tunable optical and electronic properties. By carefully selecting the coupling partners, the electronic band gap, charge carrier mobility, and luminescent properties of the resulting materials can be systematically engineered. For instance, coupling with di-ethynyl aromatic compounds can lead to the formation of linear, fully conjugated polymers. The pyrazole unit within the polymer backbone can influence the material's solubility, morphology, and electronic characteristics.
The propargyl group at the N1 position of the pyrazole ring serves as a versatile anchor for "click" chemistry reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a particularly powerful tool in this context, allowing for the efficient and orthogonal functionalization of the pyrazole scaffold. This can be used to attach a wide variety of side chains that can fine-tune the material's properties, such as solubility, processability, and self-assembly behavior. Furthermore, the propargyl group can be used for polymerization. For example, the reaction of a bis-azide monomer with the propargyl-functionalized pyrazole can lead to the formation of high-molecular-weight polymers with repeating pyrazole units. This approach allows for the creation of materials with a high density of functional pyrazole moieties, which can be advantageous for applications in sensing, catalysis, and electronics.
Pyrazole derivatives are known to exhibit a range of interesting photophysical and electronic properties. The incorporation of pyrazole units into conjugated systems can lead to materials with strong fluorescence, high quantum yields, and tunable emission colors. These properties are highly desirable for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging. The electronic properties of pyrazole-based materials can also be tailored for specific applications. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be adjusted by modifying the substituents on the pyrazole ring and by extending the conjugation of the system. This allows for the design of materials with appropriate energy levels for use as charge transport layers or as the active material in organic solar cells.
The following tables summarize key optical and electronic properties of various pyrazole derivatives, illustrating the tunability of this class of compounds. While data for this compound itself is not extensively reported, the properties of related structures provide valuable insights into its potential.
Table 1: Photophysical Properties of Selected Pyrazole Derivatives
| Compound/Material | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|
| Pyrazoline Derivative 1 | 350 | 440 | 0.65 |
| Pyrazole-containing Copolymer | 360 | 513 | 0.81 |
| Fused Pyrazole-Coumarin Hybrid | 330 | 465 | 0.65 |
Table 2: Electronic Properties of Selected Pyrazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |
|---|---|---|---|
| Pyrazole-Carboxamide 1 | -5.44 | -1.21 | 4.23 |
| Pyrazole-Carboxamide 2 | -5.56 | -1.24 | 4.32 |
| Thiophene-Based Pyrazole Amide 1 | Not Specified | Not Specified | 4.93 |
Table 3: Nonlinear Optical (NLO) Properties of a Pyrazole Derivative
| Property | Value |
|---|---|
| Nonlinear Absorption (β) | 1.94 × 10⁻¹¹ m/W |
These data highlight the potential to create a wide range of functional materials by leveraging the synthetic versatility of the pyrazole scaffold. The bifunctional nature of this compound, in particular, offers a clear pathway to novel materials with precisely engineered properties for advanced applications in organic electronics and photonics.
Concluding Remarks and Future Research Directions
Synthesis and Functionalization Challenges and Opportunities
The synthesis and subsequent functionalization of 4-iodo-1-(prop-2-yn-1-yl)-1H-pyrazole present a unique set of challenges and opportunities for organic chemists.
Challenges:
Regioselectivity: A primary challenge in the synthesis of substituted pyrazoles is controlling the regioselectivity of iodination and N-alkylation. Direct iodination of a pre-formed 1-(prop-2-yn-1-yl)-1H-pyrazole can potentially lead to a mixture of isomers, necessitating careful optimization of reaction conditions or the use of directing groups. researchgate.net
Stability of the Propargyl Group: The propargyl group, while offering synthetic versatility, can be sensitive to certain reaction conditions, particularly strong bases or transition metal catalysts that might induce isomerization to an allene (B1206475) or other undesired rearrangements. mdpi.com
Competing Reactivity: During functionalization, the presence of two reactive sites—the C-I bond and the terminal alkyne—can lead to competing reactions. For instance, in cross-coupling reactions, the desired reaction at the C-I bond might be accompanied by side reactions involving the alkyne.
Opportunities:
Orthogonal Functionalization: The distinct reactivity of the iodo and propargyl groups offers the potential for orthogonal functionalization. The C-I bond is amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of various substituents at the 4-position of the pyrazole (B372694) ring. researchgate.netwikipedia.org The terminal alkyne can participate in a different set of reactions, including "click" chemistry (vide infra), C-H activation, and addition reactions.
Access to Diverse Scaffolds: The sequential or one-pot functionalization of both reactive sites can provide rapid access to a diverse library of highly substituted pyrazole derivatives, which are valuable scaffolds in medicinal chemistry and materials science. researchgate.netias.ac.in
Below is a table summarizing the key challenges and opportunities:
| Aspect | Challenges | Opportunities |
| Synthesis | Controlling regioselectivity during iodination and N-alkylation. | Established methods for pyrazole synthesis can be adapted. |
| Functionalization | Potential for competing reactivity between the iodo and propargyl groups. | Orthogonal reactivity allows for sequential and selective modifications. |
| Stability | Propargyl group sensitivity to certain reagents and conditions. | The pyrazole core is generally stable to a wide range of reaction conditions. |
Emerging Methodologies and Underexplored Reactivity Pathways
Future research on this compound should focus on leveraging emerging synthetic methodologies and exploring its less-common reactivity patterns.
Emerging Methodologies:
Photoredox Catalysis: Light-mediated reactions could offer mild and selective methods for the functionalization of the C-I bond, potentially avoiding side reactions associated with traditional thermal methods.
Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, such as temperature and reaction time, which is particularly beneficial for managing the reactivity of the propargyl group and improving the safety of handling acetylenic compounds. rsc.org
"Click" Chemistry: The terminal alkyne of the propargyl group is a prime handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.gov This provides a highly efficient and modular approach for conjugating the pyrazole scaffold to other molecules, including biomolecules and polymers. While 4H-pyrazoles have been explored as "click" reagents, the application of the propargyl-substituted 1H-pyrazole in this context is a promising area for exploration. nih.gov
Underexplored Reactivity Pathways:
Intramolecular Cyclizations: The proximity of the iodo and propargyl groups could be exploited in intramolecular cyclization reactions to generate novel fused heterocyclic systems. For instance, a Sonogashira coupling followed by an intramolecular cyclization could lead to the formation of pyrazolo-fused ring systems.
Dual-Functionalization Reactions: Developing one-pot reactions that simultaneously or sequentially functionalize both the iodo and propargyl groups would be a highly efficient strategy for building molecular complexity.
Metal-Catalyzed Isomerization/Cyclization Cascades: The propargyl group can undergo transition-metal-catalyzed isomerization to an allene, which can then participate in various cycloaddition or cyclization reactions, opening up new avenues for the synthesis of complex pyrazole derivatives.
Potential for Novel Material and Chemical Entity Discovery
The unique structural features of this compound make it a promising precursor for the discovery of novel materials and chemical entities with a wide range of applications.
Novel Materials:
Polymers and Dendrimers: The bifunctional nature of this molecule makes it an excellent monomer for the synthesis of novel polymers and dendrimers. Polymerization through Sonogashira coupling at the iodo position and "click" reactions at the alkyne terminus could lead to the formation of highly cross-linked or conjugated polymers with interesting electronic and optical properties. researchgate.net
Metal-Organic Frameworks (MOFs): Pyrazole derivatives are known to act as ligands in the construction of MOFs. nih.gov The functional handles on this compound allow for its incorporation into MOF structures, potentially leading to materials with tailored porosity and functionality for applications in gas storage, catalysis, and sensing.
Organic Semiconductors: The pyrazole core is an electron-rich heterocycle, and its incorporation into extended π-conjugated systems can lead to materials with semiconducting properties for use in organic electronics.
Novel Chemical Entities:
Medicinal Chemistry: Pyrazole-containing compounds are prevalent in a wide range of pharmaceuticals. globalresearchonline.net The ability to readily functionalize this compound at two distinct positions makes it an ideal scaffold for the generation of compound libraries for high-throughput screening in drug discovery programs. Its derivatives could be explored as potential inhibitors of kinases, proteases, or other biologically relevant targets. mdpi.comnih.gov
Agrochemicals: The pyrazole scaffold is also a key component in many agrochemicals. chemimpex.com The development of new derivatives from this building block could lead to the discovery of novel herbicides, insecticides, or fungicides with improved efficacy and environmental profiles.
Molecular Probes and Imaging Agents: Through "click" chemistry, the pyrazole core can be conjugated to fluorescent dyes, biotin, or other reporter molecules. This would enable the development of molecular probes for studying biological processes or for use in diagnostic imaging.
The potential applications are summarized in the table below:
| Application Area | Potential Role of this compound |
| Materials Science | Monomer for polymers and dendrimers, ligand for MOFs, building block for organic semiconductors. |
| Medicinal Chemistry | Scaffold for combinatorial library synthesis, precursor for novel enzyme inhibitors and receptor ligands. |
| Agrochemicals | Starting material for the synthesis of new herbicides, insecticides, and fungicides. |
| Biotechnology | Platform for the development of molecular probes and imaging agents via bioconjugation. |
Q & A
Q. What are the most reliable synthetic routes for preparing 4-iodo-1-(prop-2-yn-1-yl)-1H-pyrazole, and how can regioselectivity be controlled?
The compound is typically synthesized via Sonogashira coupling between 4-iodo-1H-pyrazole and propargyl bromide. Key steps include:
- Protection of the pyrazole nitrogen with an ethoxyethyl group to prevent side reactions (e.g., using ethyl vinyl ether and trifluoroacetic acid in dichloromethane) .
- Regioselective iodination at the 4-position of the pyrazole ring, confirmed by H and C NMR to distinguish between 3- and 4-substituted isomers .
- Deprotection and coupling with propargyl derivatives under palladium catalysis. Control over regioselectivity is achieved by steric and electronic effects of substituents; for example, bulky groups at the 1-position direct electrophilic substitution to the 4-position .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Use H NMR to confirm the presence of the propargyl proton (δ ~2.5 ppm, triplet) and the pyrazole aromatic protons (δ ~7.5–8.5 ppm). C NMR identifies the iodine-substituted carbon (δ ~90–100 ppm) .
- X-ray Crystallography: Employ SHELXL for small-molecule refinement to resolve tautomeric ambiguities (common in pyrazoles) and validate the 4-iodo substitution pattern. ORTEP-III is recommended for visualizing anisotropic displacement parameters .
Q. How should researchers handle safety concerns related to this compound?
- Toxicity: While specific toxicity data for this compound are limited, analogous iodinated pyrazoles may release iodine under acidic conditions. Use fume hoods and personal protective equipment (PPE) during synthesis.
- Stability: Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent degradation via light-induced radical pathways or propargyl group oxidation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data (e.g., tautomerism or crystallographic disorder)?
- Tautomerism Analysis: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) predict the relative stability of tautomers. For example, this compound may coexist with its 5-iodo tautomer; NMR chemical shift comparisons and X-ray data can validate the dominant form .
- Crystallographic Refinement: Use SHELX’s TWIN/BASF commands to model disorder in propargyl substituents or iodine positions. High-resolution data (>1.0 Å) and Hirshfeld surface analysis improve accuracy .
Q. What strategies optimize this compound’s reactivity in cross-coupling reactions (e.g., Suzuki or Heck)?
- Activation of the C–I Bond: The 4-iodo group is highly reactive in palladium-catalyzed couplings. Use Pd(PPh) with a copper(I) iodide co-catalyst in THF at 60–80°C.
- Propargyl Group Compatibility: Protect the terminal alkyne with a trimethylsilyl group to prevent side reactions during coupling. Post-reaction deprotection with TBAF restores the alkyne .
Q. How does substitution at the propargyl position influence biological activity (e.g., in kinase inhibition)?
- Structure-Activity Relationship (SAR): Introduce substituents (e.g., aryl groups) at the propargyl terminus to enhance binding to hydrophobic kinase pockets. For example, 4-iodo-1-(3-phenylprop-2-yn-1-yl)-1H-pyrazole shows improved IC values against EGFR compared to the parent compound .
- Metabolic Stability: Fluorination of the propargyl group reduces oxidative metabolism, as shown in radiolabeled studies with liver microsomes .
Q. What experimental designs mitigate challenges in scaling up synthesis (e.g., low yields or purification issues)?
- Flow Chemistry: Continuous flow systems minimize exothermic risks during iodination and improve mixing efficiency.
- Purification: Use silica gel chromatography with hexane/ethyl acetate (4:1) for small scales. For larger batches, recrystallization from ethanol/water (7:3) achieves >95% purity .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s melting point and solubility?
- Polymorphism: Different crystallization solvents (e.g., ethanol vs. acetonitrile) produce polymorphs with varying melting points. DSC and PXRD can identify forms .
- Solubility Variability: LogP calculations (~2.8) predict moderate solubility in DMSO, but experimental discrepancies arise from residual solvents in samples. Karl Fischer titration quantifies water content to standardize measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
